molecular formula C24H45NO5Si B12981982 Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate

Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate

Cat. No.: B12981982
M. Wt: 455.7 g/mol
InChI Key: SDIVGDHZDKKJEE-UHFFFAOYSA-N
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Description

Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[35]nonane-2,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the TBDMS-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an epoxide, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The spirocyclic structure imparts rigidity, which can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-2-carboxylate
  • 2,7-Di-tert-butyl-9-fluorenylmethanol
  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Uniqueness

Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate is unique due to its combination of a spirocyclic core and a TBDMS-protected hydroxyl group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C24H45NO5Si

Molecular Weight

455.7 g/mol

IUPAC Name

ditert-butyl 9-[tert-butyl(dimethyl)silyl]oxy-6-azaspiro[3.5]nonane-2,6-dicarboxylate

InChI

InChI=1S/C24H45NO5Si/c1-21(2,3)28-19(26)17-14-24(15-17)16-25(20(27)29-22(4,5)6)13-12-18(24)30-31(10,11)23(7,8)9/h17-18H,12-16H2,1-11H3

InChI Key

SDIVGDHZDKKJEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CN(CCC2O[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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